Boc-L-Propargylglycine
Overview
Description
Boc-L-Propargylglycine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . It is produced by the strain of Streptomyces sp . It can inactivate many vitamin B6-enzymes, such as Cystathionine γ-synthase, Methionone γ-lyase, and L-alanine aminotransferase .
Synthesis Analysis
Boc-L-Propargylglycine is synthesized using commercially available Boc-l-propargylglycine and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .
Molecular Structure Analysis
The molecular formula of Boc-L-Propargylglycine is C10H15NO4 . The molecular weight is 213.23 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid .
Chemical Reactions Analysis
Boc-L-Propargylglycine is used in the synthesis of branched peptides using a palladium-catalyzed coupling reaction . It is also used as a reagent in the dual-catalyst Sonogashira coupling reaction .
Physical And Chemical Properties Analysis
Relevant Papers
There are several papers that discuss Boc-L-Propargylglycine. One paper discusses its use in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . Another paper discusses its synthesis using commercially available Boc-l-propargylglycine and other reagents . Yet another paper discusses its use as an inhibitor of cystathionine γ-lyase (CSE) .
Scientific Research Applications
Inhibition of Microbial Growth and Enzyme Activity
Boc-L-Propargylglycine was synthesized as part of a protected tripeptide and employed to study its effects on prolyl 4-hydroxylase activity and collagen biosynthesis. The peptide demonstrated inhibitory properties against microbial growth and was used for enzyme activity studies (Willisch et al., 1991).
Synthesis of Amino Acid Derivatives
The compound was used in a zinc-mediated addition of active halides to a glycine cation equivalent. This process facilitated the synthesis of Boc-protected amino acid derivatives, highlighting its utility in synthetic chemistry (Abood & Nosal, 1994).
Transamination Reaction Studies
L-Propargylglycine served as a substrate in the transamination reaction catalyzed by aspartate aminotransferases. This study provided insights into the enzyme’s interaction with the compound and the conditions leading to enzyme inactivation (Tanase & Morino, 1976).
Peptide Synthesis and Receptor Binding
It was incorporated into an analogue of [Leu5]-enkephalin for the study of opiate receptors. This research highlighted its role in synthesizing peptides with altered receptor binding characteristics (Fauchère et al., 1979).
Synthesis of Antibacterial Amino Acids
Boc-L-Propargylglycine was used in synthesizing dipeptides containing antibacterial amino acids, demonstrating its potential in developing new antibacterial agents (Auger et al., 2010).
Parahydrogen-Induced Polarization in Oligopeptides
The compound's unsaturated side chain was utilized in a study exploring parahydrogen-induced polarization in synthetic oligopeptides. This research demonstrated its application in enhancing NMR signal enhancement in peptide studies (Körner et al., 2013).
Mechanism-Based Inactivation of Enzymes
L-Propargylglycine induced mechanism-based inactivation of enzymes involved in methionine metabolism. The study provided insights into the compound's interaction with specific enzymes and its role as an inactivator (Johnston et al., 1979).
Synthesis of Alkynyl Amino Acid
An efficient multigram synthesis of the alkynyl amino acid Fmoc-l-homopropargylglycine-OH was described, highlighting its application in the synthesis of peptides for functionalization (Polyak & Krauss, 2022).
Conformational Studies in Peptides
The compound's role in conformational studies of peptides was investigated. This research provided insights into the structural properties and conformational preferences of peptides containing this amino acid (Damodharan et al., 2001).
Labeling with Radioisotopes
The efficient labeling of L-Propargylglycine with carbon-14 at specific positions was achieved, demonstrating its potential in radioactive labeling for scientific research (Kurosawa et al., 2010).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370331 | |
Record name | Boc-L-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Propargylglycine | |
CAS RN |
63039-48-5 | |
Record name | Boc-L-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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